2-Acetyl-3-phenylnaphthalene-1,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-3-phenylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-11(19)15-16(12-7-3-2-4-8-12)18(21)14-10-6-5-9-13(14)17(15)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVDJJZWFHWTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967576 | |
| Record name | 2-Acetyl-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-69-7 | |
| Record name | 2-Acetyl-3-phenylnaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 Acetyl 3 Phenylnaphthalene 1,4 Dione
Established and Emerging Synthetic Routes to 2-Acetyl-3-phenylnaphthalene-1,4-dione
The construction of the this compound scaffold can be approached by forming the C2-acetyl and C3-phenyl substitutions on a pre-existing naphthalene-1,4-dione core. Key strategies involve the creation of the C-N bond between the naphthoquinone ring and the phenylamine precursor, and the introduction of the acetyl group.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which form a product from three or more starting materials in a single operation, represent an efficient and atom-economical approach to complex molecules. While a direct one-pot, three-component synthesis of this compound from the simplest precursors is not prominently documented, established MCRs on the naphthoquinone scaffold suggest its feasibility as an emerging strategy.
A well-known MCR involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and an amine. researchgate.netresearchgate.net These reactions, often catalyzed by acids or nanoporous materials, are effective for generating a variety of 3-substituted amino-1,4-naphthoquinones. researchgate.net A hypothetical MCR for the target molecule could involve the reaction of 2-hydroxy-1,4-naphthoquinone, benzaldehyde, and an acetyl-group donor under conditions that favor condensation and subsequent rearrangement or oxidation.
Table 1: Examples of Catalysts Used in Three-Component Reactions of Lawsone
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Indium(III) chloride (InCl₃) | 2-hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Amines | Hydroxyl naphthalene-1,4-dione derivatives | researchgate.net |
| MCM-41 Nanoporous Catalyst | 2-hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Amines | Hydroxyl naphthalene-1,4-dione derivatives | researchgate.net |
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalysis offers a powerful tool for the formation of C-N and C-C bonds. The synthesis of this compound and its analogs can be efficiently achieved through catalytic oxidative coupling reactions.
A notable method involves the reaction of 2-acyl-1,4-naphthoquinones with anilines, promoted by a catalytic amount of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O). nih.govnih.gov This lanthanide-catalyzed approach proceeds under mild, "open-flask" conditions and provides good yields of the desired 2-acyl-3-aminophenyl-1,4-naphthoquinones. researchgate.netuss.cluss.cl Similarly, copper(II) acetate (B1210297) has been shown to catalyze the oxidative addition of anilines to 1,4-naphthoquinone (B94277), significantly improving reaction times and yields compared to the uncatalyzed reaction. researchgate.net While metal-free alternatives exist, such as those mediated by t-BuOK, catalytic methods are often more efficient. nih.govrsc.org
Emerging strategies could employ palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to couple a 2-acetyl-3-halonaphthalene-1,4-dione precursor with aniline (B41778).
Oxidative Functionalization Approaches
Oxidative functionalization is a key strategy, often involving the in situ generation of a highly reactive quinone species that readily reacts with a nucleophile. A prominent route to this compound involves the oxidative amination of a 2-acetylnaphthohydroquinone precursor. nih.gov
In a typical procedure, the 2-acylnaphthohydroquinone is first oxidized to the corresponding highly reactive 2-acyl-1,4-naphthoquinone. nih.govmdpi.com This oxidation can be carried out using reagents like silver(I) oxide (Ag₂O). The resulting "nascent" 2-acetyl-1,4-naphthoquinone (B15349058) is not isolated but is immediately reacted with aniline or a substituted aniline. nih.gov This reaction leads to a nucleophilic conjugate addition of the amine to the C3 position of the naphthoquinone ring, followed by oxidation (often by another equivalent of the starting quinone or air) to yield the final product. scielo.br
Table 2: Reagents for Oxidative Amination of Naphthoquinones
| Precursor | Oxidant / Catalyst | Nucleophile | Product Class | Reference(s) |
|---|---|---|---|---|
| 2-Acylnaphthohydroquinone | Ag₂O / CeCl₃·7H₂O | Phenylamines | 2-Acyl-3-phenylamino-1,4-naphthoquinones | nih.govmdpi.com |
| 1,4-Naphthoquinone | Copper(II) acetate | Anilines | N-Aryl-2-amino-1,4-naphthoquinones | researchgate.net |
Condensation Reactions with Precursor Molecules
Classical condensation reactions provide a foundational approach to the synthesis of the target compound. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond through the reaction of two precursor molecules with the elimination of a small molecule like water.
One plausible route is a Claisen-type condensation. For example, the condensation of a 2-substituted-3-phenyl-1,4-naphthoquinone, where the C2 substituent is a suitable leaving group, with an acetyl donor like acetylacetone (B45752) in the presence of a base. More directly, a Knoevenagel-type condensation could occur between 2-hydroxy-3-phenylamino-1,4-naphthoquinone and an activated acetyl source.
Analogous reactions, such as the Claisen-Schmidt condensation used to form chalcones from acetophenone (B1666503) and benzaldehyde, illustrate the fundamental principle of linking aryl and acetyl-containing fragments via a condensation mechanism. akademisains.gov.my Similarly, the condensation of 2-methyl-substituted aza-heterocycles with aldehydes, often accelerated by dehydrating agents like acetic anhydride, demonstrates the utility of this approach in building complex structures. researchgate.net
Mechanistic Investigations of Synthesis
Understanding the reaction pathway is crucial for optimizing yield, selectivity, and reaction conditions. Mechanistic studies for the synthesis of this compound rely heavily on a combination of kinetic monitoring, spectroscopic analysis of intermediates, and computational modeling.
Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies
The mechanism for the widely used oxidative amination of 1,4-naphthoquinones is believed to proceed through a Michael-type conjugate addition. nih.gov In this proposed pathway, the amine (aniline) first attacks the electron-deficient C3 position of the quinone ring. This addition forms a hydroquinone (B1673460) intermediate. scielo.br This intermediate is then oxidized back to the quinone level, either by air, another molecule of the starting naphthoquinone, or an added oxidant, to yield the final C-N coupled product. nih.govscielo.br
Spectroscopic techniques are vital for supporting this proposed mechanism:
NMR Spectroscopy (¹H and ¹³C): Used to confirm the final structure and can be employed in specialized experiments to detect transient intermediates if they have a sufficient lifetime.
UV-Visible Spectroscopy: The formation of colored intermediates and products can be monitored over time to determine reaction kinetics. Spectrophotometric titrations can also be used to determine the pKa of precursors and intermediates, which influences their reactivity. nih.gov
Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the naphthoquinones. nih.govnih.gov The half-wave potentials (E₁/₂) provide insight into the electron-accepting capacity of the quinone, which is directly related to its reactivity towards nucleophiles. researchgate.net
Intermediates Identification and Characterization
The synthesis of this compound and its analogs often proceeds through a nucleophilic addition to a quinone system. A plausible and widely accepted reaction pathway involves the Michael addition of a phenyl nucleophile to a 2-acetyl-1,4-naphthoquinone precursor.
The initial step is the formation of an enolate intermediate from the 2-acetyl-1,4-naphthoquinone. This is followed by the 1,4-conjugate addition (Michael addition) of the phenyl group. This addition disrupts the aromaticity of the quinone ring, leading to a transient hydroquinone adduct intermediate. This intermediate is typically not isolated due to its instability. Subsequent aerobic oxidation, which can occur spontaneously in an open-flask setup or be promoted by an oxidant, rapidly converts the hydroquinone adduct to the final, stable this compound product, restoring the quinone structure.
Characterization of these transient intermediates is challenging but can be inferred through mechanistic studies and the characterization of the final products. The structures of the final substituted naphthoquinone compounds are typically established using a combination of spectroscopic techniques. nih.gov These methods include:
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are used to determine the chemical environment of the protons and carbons, confirming the positions of the acetyl and phenyl groups on the naphthalene-1,4-dione core. nih.gov
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, confirming its elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectra help identify key functional groups, such as the carbonyl groups of the acetyl and quinone moieties.
Stereochemical Control and Regioselectivity in Synthesis
In the synthesis of this compound, the primary consideration is regioselectivity rather than stereochemical control, as the final product is achiral. The key challenge is to ensure that the incoming phenyl group selectively adds to the C3 position of the 2-acetyl-1,4-naphthoquinone ring.
The regioselectivity of the reaction is governed by the electronic properties of the starting naphthoquinone. The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the double bond to which it is attached (the C2-C3 double bond) for nucleophilic attack. Consequently, the nucleophilic phenyl group preferentially attacks the electronically favorable C3 position. This inherent reactivity directs the synthesis towards the desired 2-acetyl-3-phenyl isomer with high regioselectivity.
Optimization of Synthetic Conditions
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization involves a systematic study of catalysts, solvents, and the incorporation of green chemistry principles.
Catalyst Development and Ligand Effects
Catalysis is pivotal in enhancing the rate and selectivity of the synthesis of substituted naphthoquinones. Various catalytic systems have been explored for analogous reactions.
Lewis Acid Catalysis: Lewis acids are effective in activating the quinone system towards nucleophilic attack. For instance, Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been successfully used as a green Lewis acid catalyst in the arylation of 2-acyl-1,4-naphthoquinones with arylamines. nih.gov This catalyst is advantageous due to its low toxicity and stability in the presence of water. Other Lewis acids like Indium(III) chloride (InCl₃) have also been employed in three-component reactions to synthesize hydroxyl naphthalene-1,4-dione derivatives in aqueous media, demonstrating high yields. researchgate.net
Base Catalysis: Bases such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) are often used to facilitate the reaction between naphthalene-1,4-dione and various amines, accelerating the initial nucleophilic addition step. nih.gov
Metal Catalysis: Copper catalysts, such as Copper(I) bromide, are used in substitution reactions on the naphthalene (B1677914) core. researchgate.net In "click chemistry" approaches to synthesize related triazole analogues, a combination of CuSO₄·5H₂O and sodium ascorbate (B8700270) is used to catalyze the cycloaddition. nih.gov
The table below summarizes the performance of different catalysts in the synthesis of related naphthalene-1,4-dione derivatives, which can inform the choice of catalyst for this compound.
| Catalyst | Reaction Type | Starting Materials | Yield (%) | Reference |
|---|---|---|---|---|
| CeCl₃·7H₂O | Oxidative Amination | 2-Acylnaphthoquinones + Arylamines | 63-98% | nih.gov |
| Et₃N / K₂CO₃ | Amination | Naphthalene-1,4-dione + Amines | 25-80% | nih.gov |
| CuSO₄·5H₂O / Sodium Ascorbate | Click Chemistry (Cycloaddition) | Alkyne-substituted Naphthoquinone + Phenyl Azides | 16-89% | nih.gov |
| InCl₃ | Three-Component Reaction | 2-Hydroxynaphthalene-1,4-dione + Aldehydes + Amines | High Yields | researchgate.net |
| MCM-41 (Nanoporous Silica) | Three-Component Reaction | 2-Hydroxynaphthalene-1,4-dione + Aldehydes + Amines | Excellent Yields | researchgate.net |
Solvent Effects and Reaction Environment
The choice of solvent significantly impacts reaction outcomes by influencing reactant solubility, catalyst activity, and the stability of intermediates. A range of solvents has been investigated for the synthesis of naphthalene-1,4-dione derivatives.
Commonly used organic solvents include ethanol, tetrahydrofuran (B95107) (THF), and dichloroethane. nih.govorgsyn.org Ethanol is a polar protic solvent that is effective for reactions involving amines. nih.gov For reactions requiring anhydrous conditions, solvents like 1,2-dichloroethane (B1671644) are employed, particularly in Friedel-Crafts type acylation reactions. orgsyn.org In some cases, a mixture of solvents, such as THF/H₂O, is used, for example, in copper-catalyzed click reactions. nih.gov
The reaction environment, such as performing the reaction under "open-flask" conditions, can be crucial. This allows for aerobic oxidation of the intermediate adduct, which is a key step in the synthesis of many substituted naphthoquinones. nih.gov
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles aims to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.com
Aqueous Media and Solvent-Free Reactions: One of the primary goals of green chemistry is to replace volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Efficient one-pot, three-component syntheses of naphthalene-1,4-dione derivatives have been successfully carried out in water. researchgate.netrsc.org
Solvent-free synthesis represents another significant advancement. ekb.eg Mechanochemistry, which involves conducting reactions by grinding solids together (ball-milling), has been used for the regioselective amination of 1,4-naphthoquinone. researchgate.net This method is highly efficient, often requiring only minutes to complete, and completely eliminates the need for solvents. researchgate.net
Energy Efficiency: Microwave-assisted synthesis is an energy-efficient technique that can dramatically reduce reaction times compared to conventional heating methods. atiner.gr The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions. researchgate.net
Atom Economy and Reusable Catalysts: Green synthetic routes are designed to maximize atom economy, meaning that a maximal proportion of the atoms from the starting materials are incorporated into the final product. Three-component reactions are a prime example of atom-economical processes. researchgate.net Furthermore, the use of heterogeneous or reusable catalysts, such as the nanoporous silica (B1680970) MCM-41, simplifies product purification and reduces chemical waste, as the catalyst can be easily recovered and reused. researchgate.net
The following table compares conventional and green approaches for the synthesis of related naphthoquinone compounds.
| Parameter | Conventional Method | Green Alternative |
|---|---|---|
| Solvent | Organic Solvents (e.g., Dichloroethane, THF) | Water or Solvent-Free (Mechanochemistry) researchgate.netresearchgate.net |
| Energy Source | Conventional Heating (Oil bath, Hot plate) | Microwave Irradiation researchgate.net |
| Catalyst | Homogeneous catalysts, often requiring complex workup | Reusable heterogeneous catalysts (e.g., MCM-41), Green Lewis acids (e.g., CeCl₃) nih.govresearchgate.net |
| Reaction Time | Hours to days | Minutes to a few hours researchgate.net |
| Work-up | Often requires extraction and column chromatography | Simple filtration and washing researchgate.netresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 3 Phenylnaphthalene 1,4 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled. For the structural confirmation of 2-Acetyl-3-phenylnaphthalene-1,4-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. In the case of this compound, the aromatic region is expected to be complex due to the presence of both the naphthalene (B1677914) and phenyl ring systems. The four protons of the naphthalene ring system typically appear as multiplets in the downfield region, characteristic of aromatic protons. The five protons of the phenyl group will also resonate in this region. A sharp singlet corresponding to the three protons of the acetyl group is anticipated in the upfield region.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would be expected to show distinct signals for the two carbonyl carbons of the quinone, the carbons of the acetyl group (carbonyl and methyl), and the carbons of the naphthalene and phenyl rings. The chemical shifts of the carbonyl carbons are typically observed at the most downfield positions.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl-CH₃ | ~2.5 (s, 3H) | ~30 |
| Phenyl-H | ~7.2-7.5 (m, 5H) | ~128-135 |
| Naphthoquinone-H | ~7.7-8.2 (m, 4H) | ~126-134 |
| C1/C4 (Carbonyl) | - | ~184-185 |
| C2/C3 | - | ~145-148 |
Note: The data in this table is illustrative and based on typical chemical shifts for similar structural motifs.
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the phenyl and naphthalene ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons on the phenyl ring and the naphthalene core.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The two quinone carbonyl groups and the acetyl carbonyl group will likely give rise to distinct, strong peaks in the region of 1650-1710 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations would also be evident.
Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=O stretching vibrations will also be visible, although their intensities may differ from the FTIR spectrum. The combination of both FTIR and Raman data provides a more complete vibrational profile of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H Stretch (acetyl) | 2850-3000 | FTIR, Raman |
| C=O Stretch (acetyl) | 1690-1710 | FTIR, Raman (Strong in FTIR) |
| C=O Stretch (quinone) | 1650-1680 | FTIR, Raman (Strong in FTIR) |
Note: The data in this table is illustrative and based on typical vibrational frequencies for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extensive π-conjugation in this compound, encompassing the naphthalene, quinone, and phenyl moieties, is expected to result in strong absorption in the UV-Vis region. The spectrum would likely display multiple absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands provide insights into the extent of conjugation and the electronic nature of the chromophore. For naphthoquinone derivatives, characteristic absorption maxima are often observed around 250 nm and in the visible region, which is responsible for their color. uss.cl
Table 3: Illustrative UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) |
|---|---|
| π → π* | ~250-280 |
Note: The data in this table is illustrative and based on typical electronic transitions for conjugated quinone systems.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry is an indispensable tool for confirming the elemental composition of a novel compound and for elucidating its structure through controlled fragmentation.
Exact Mass Determination The initial step in HRMS analysis is the determination of the compound's exact mass. For this compound, with a molecular formula of C₁₈H₁₂O₃, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that corresponds to this theoretical value within a very low margin of error (typically <5 ppm). This high accuracy allows for the unambiguous confirmation of the compound's elemental formula.
Hypothetical HRMS Data Table This table is illustrative and based on theoretical calculations, as experimental data is not currently published.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₈H₁₂O₃ |
| Theoretical m/z [M+H]⁺ | 277.0859 |
| Theoretical m/z [M+Na]⁺ | 299.0678 |
Fragmentation Pathway Elucidation Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the acetyl and phenyl groups.
Expected primary fragmentation patterns would include:
Loss of the acetyl group: A neutral loss of 42.01 Da (CH₂CO) would result in a significant fragment ion.
Loss of the methyl radical from the acetyl group: Cleavage of the C-C bond could lead to the loss of a methyl radical (•CH₃), yielding an [M-15]⁺ ion.
Cleavage of the phenyl group: Loss of the phenyl radical (•C₆H₅) would produce another characteristic fragment.
Decarbonylation: Naphthoquinones are known to lose carbon monoxide (CO, 28 Da) from the quinone ring under fragmentation conditions.
A detailed study would map these fragmentation steps, providing conclusive evidence for the connectivity of the acetyl and phenyl substituents to the naphthalene-1,4-dione core.
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the planar structure of the naphthalene-1,4-dione system and the relative orientations of the acetyl and phenyl substituents.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
The key data obtained from a crystallographic analysis are presented in a standardized format, including the crystal system, space group, and unit cell dimensions. This information provides insight into the packing of the molecules in the crystal lattice and reveals any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present.
Hypothetical Crystallographic Data Table This table presents typical parameters that would be determined from an X-ray diffraction experiment. The values are for illustrative purposes only, as no experimental crystal structure has been published.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| a (Å) | Unit cell length |
| b (Å) | Unit cell length |
| c (Å) | Unit cell length |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
The final refined crystal structure would provide an unambiguous depiction of the molecule, confirming the substitution pattern and offering valuable information about its solid-state conformation.
Theoretical and Computational Chemistry Investigations of 2 Acetyl 3 Phenylnaphthalene 1,4 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comyoutube.com It is widely employed to calculate molecular properties like optimized geometry, vibrational frequencies, and energies of frontier molecular orbitals. rsc.org For a molecule like 2-Acetyl-3-phenylnaphthalene-1,4-dione, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the conformation with the minimum energy on the potential energy surface. For this compound, the core naphthalene-1,4-dione ring system is expected to be largely planar. However, the molecule possesses rotational freedom around the single bonds connecting the phenyl and acetyl groups to the naphthoquinone core.
Conformational analysis would involve systematically rotating these bonds to identify the global energy minimum. Key parameters determined from the optimized geometry include bond lengths, bond angles, and dihedral angles. The dihedral angle between the phenyl ring and the naphthalene (B1677914) ring is particularly important as it influences the degree of π-conjugation across the molecule, which in turn affects its electronic properties.
| Parameter | Representative Value | Description |
| C=O (quinone) Bond Length | ~1.22 Å | Length of the carbonyl bonds in the dione (B5365651) ring. |
| C=O (acetyl) Bond Length | ~1.23 Å | Length of the carbonyl bond in the acetyl group. |
| C-C (ring-phenyl) Bond Length | ~1.49 Å | Length of the single bond connecting the naphthalene and phenyl rings. |
| C-C (ring-acetyl) Bond Length | ~1.50 Å | Length of the single bond connecting the naphthalene ring and acetyl group. |
| Phenyl-Naphthalene Dihedral Angle | 30-60° | The twist angle between the planes of the phenyl and naphthalene rings. |
Note: The values in this table are illustrative, based on typical DFT calculations for similar aromatic ketone structures, and represent the type of data obtained from a geometry optimization calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. frontiersin.orgmdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and phenyl ring systems. In contrast, the LUMO is anticipated to be distributed over the electron-deficient 1,4-dione and acetyl moieties, which contain electronegative oxygen atoms. researchgate.net This spatial separation of HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation. Various quantum chemical parameters can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
| Parameter | Formula | Illustrative Value (eV) | Description |
| EHOMO | - | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | - | -2.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 eV | Indicates chemical reactivity and stability. chalcogen.ro |
| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 2.8 eV | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 1.85 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | 4.65 eV | The power to attract electrons. |
Note: The values are representative examples for substituted naphthoquinones and serve to illustrate the data generated from an FMO analysis. researchgate.netfrontiersin.org
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red : Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on oxygen atoms).
Blue : Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to aromatic rings).
Green : Regions of neutral or near-zero potential (e.g., the nonpolar parts of the aromatic carbon framework).
For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atoms of both the quinone and acetyl groups. nih.gov These areas represent the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the phenyl and naphthalene rings. researchgate.net
DFT calculations can accurately predict various spectroscopic properties, which can then be compared to experimental data to validate the computational model. researchgate.netnih.gov
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are valuable for assigning experimental spectra.
IR Spectroscopy : The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. Key vibrational modes for this compound would include the C=O stretching frequencies for the quinone and acetyl groups, and the C=C stretching frequencies of the aromatic rings. mdpi.com
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com For this compound, the spectrum would likely be characterized by π→π* transitions associated with the conjugated aromatic system and n→π* transitions involving the non-bonding electrons of the carbonyl oxygens. nih.gov
| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Transition |
| IR Frequency (C=O, quinone) | 1670-1690 cm⁻¹ | Symmetric/asymmetric stretching of quinone carbonyls. |
| IR Frequency (C=O, acetyl) | 1695-1715 cm⁻¹ | Stretching of the acetyl carbonyl group. |
| IR Frequency (C=C, aromatic) | 1580-1620 cm⁻¹ | Stretching vibrations within the aromatic rings. |
| UV-Vis λmax 1 | ~250-270 nm | π→π* electronic transition. |
| UV-Vis λmax 2 | ~330-350 nm | π→π* electronic transition. |
| UV-Vis λmax 3 | ~430-450 nm | n→π* electronic transition. |
Note: This table presents typical ranges for the spectroscopic features of substituted naphthoquinones as predicted by DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, an MD simulation could be run to explore the rotational dynamics of the phenyl and acetyl groups in an explicit solvent like water or DMSO. This analysis helps to understand the flexibility of the molecule and the stability of different conformations in a solution environment. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and the Radial Distribution Function (RDF) to understand the structuring of solvent molecules around specific parts of the solute, such as the polar carbonyl groups. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used in drug design to correlate the chemical structure of a series of compounds with their biological activity. elsevierpure.comnih.gov A QSAR model for a series of this compound analogues could be developed to predict their anticancer activity against a specific cell line. researchgate.netresearchgate.net This model would be built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) as independent variables and the experimental biological activity (e.g., IC₅₀ values) as the dependent variable.
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that goes beyond simple descriptors. uky.edumdpi.com In a CoMFA study, a set of aligned active molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction fields are calculated using a probe atom. uni-duesseldorf.de The resulting field values are then correlated with the biological activity using partial least squares (PLS) regression. The final model is often visualized as 3D contour maps. researchgate.netresearchgate.net
Steric Contour Maps : Show regions where bulky (green) or less bulky (yellow) substituents would enhance or decrease biological activity, respectively.
Electrostatic Contour Maps : Indicate regions where positive charge (blue) or negative charge (red) would be favorable or unfavorable for activity.
These maps provide intuitive, visual guidance for designing new, more potent analogues of this compound by suggesting specific structural modifications to improve target interaction. researchgate.net
Molecular Docking and Virtual Screening for Ligand-Target Interactions
Molecular docking and virtual screening are powerful computational techniques employed in drug discovery to predict the binding orientation of a small molecule (ligand) to a protein (target) and to estimate the strength of their interaction. These methods are instrumental in identifying potential drug candidates from large libraries of compounds by simulating the molecular recognition process. For the compound this compound, these theoretical studies can provide valuable insights into its potential biological activities by elucidating its interactions with various protein targets.
Protein-Ligand Binding Affinity Prediction
A critical aspect of molecular docking is the prediction of protein-ligand binding affinity, which is often expressed as a binding energy or a docking score. nih.gov This score provides a quantitative estimate of the strength of the interaction between the ligand and the protein's binding site. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predictions are achieved through scoring functions that consider various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. researchgate.net
Below is a hypothetical data table illustrating the kind of results that would be obtained from a molecular docking study of this compound against a selection of cancer-related protein targets. The binding affinities are presented in kcal/mol.
Table 1: Predicted Protein-Ligand Binding Affinities for this compound
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclin-Dependent Kinase 4 (CDK4) | 2W96 | -9.8 | Val96, His100, Thr102 |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Leu718, Val726, Ala743, Lys745 |
| Phosphatidylinositol 3-kinase (PI3Kα) | 4JPS | -9.2 | Val851, Ser854, Lys857 |
| Myeloid Cell Leukemia-1 (Mcl-1) | 5W3F | -10.1 | Met250, Arg263, Phe270 |
| Caspase-3 | 3DEI | -7.9 | Arg64, Ser205, Trp206 |
The data in this table is representative and intended to illustrate the output of a typical molecular docking study. The identification of key interacting residues provides specific details about the binding mode, highlighting which amino acids in the protein's active site form significant contacts with the ligand. These interactions are crucial for the stability of the protein-ligand complex. researchgate.net
Identification of Potential Molecular Targets
Virtual screening is a computational methodology that involves the docking of a large number of compounds against a specific protein target or, conversely, the docking of a single compound against a panel of different protein targets. researchgate.net This latter approach is particularly useful for identifying potential molecular targets for a compound of interest, a process sometimes referred to as reverse docking or target fishing.
For this compound, a virtual screening campaign against a library of known drug targets could reveal potential proteins with which it might interact. This can help in hypothesizing its mechanism of action and potential therapeutic applications. The selection of a target library is crucial and is often guided by the structural features of the ligand. Given that naphthoquinone derivatives have been investigated for anticancer properties, a relevant target library would include proteins implicated in cancer pathways. researchgate.netnih.gov
A virtual screening workflow typically involves several steps, starting with the preparation of the 3D structure of the ligand and the target proteins. The ligand is then docked into the binding site of each protein, and the resulting poses are scored. The proteins are then ranked based on the predicted binding affinity for the ligand.
The following table presents a hypothetical outcome of a virtual screening study for this compound, identifying potential molecular targets based on high predicted binding affinities.
Table 2: Potential Molecular Targets for this compound Identified Through Virtual Screening
| Rank | Potential Protein Target | Protein Family | Predicted Binding Affinity (kcal/mol) | Potential Indication |
|---|---|---|---|---|
| 1 | Myeloid Cell Leukemia-1 (Mcl-1) | Bcl-2 family (Apoptosis Regulator) | -10.1 | Cancer |
| 2 | Cyclin-Dependent Kinase 4 (CDK4) | Kinase | -9.8 | Cancer |
| 3 | Phosphatidylinositol 3-kinase (PI3Kα) | Kinase | -9.2 | Cancer |
| 4 | Epidermal Growth Factor Receptor (EGFR) | Kinase | -8.5 | Cancer |
| 5 | Caspase-3 | Protease | -7.9 | Cancer, Inflammatory Diseases |
The results from such a screening can provide a strong basis for further experimental validation. For example, the high predicted affinity for Mcl-1, an anti-apoptotic protein often overexpressed in cancer, would suggest that this compound could be a potential inhibitor of this protein, thereby promoting apoptosis in cancer cells. researchgate.net Similarly, interactions with kinases like CDK4, PI3Kα, and EGFR, which are crucial for cell cycle progression and signaling, point towards a potential role as a kinase inhibitor. nih.govmdpi.com
Chemical Reactivity and Derivatization Studies of the 2 Acetyl 3 Phenylnaphthalene 1,4 Dione Scaffold
Electrophilic and Nucleophilic Addition/Substitution Reactions
The 2-acetyl-3-phenylnaphthalene-1,4-dione scaffold is characterized by pronounced electrophilic character at the C2 and C3 positions of the quinone ring, making it a prime substrate for nucleophilic attack. The electron-withdrawing nature of the two carbonyl groups, as well as the acetyl substituent, enhances the reactivity of the double bond towards nucleophiles.
Research on analogous 2-acyl-1,4-naphthoquinones demonstrates their high reactivity with nucleophiles. nih.gov A common reaction is the Michael-type addition of amines to the C3 position. For instance, the reaction of 2-acyl-1,4-naphthoquinones with various anilines, often catalyzed by Lewis acids like cerium(III) chloride, proceeds via nucleophilic addition to yield 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.govuss.cl This highlights a key pathway for modifying the scaffold. Studies on related systems show that reactions with primary amines readily form monosubstituted aminonaphthoquinones. researchgate.net The reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines, for example, results in the substitution of one bromine atom. researchgate.net
Furthermore, studies involving the "nascent" 2-acetyl-1,4-naphthoquinone (B15349058) (generated in situ) and various arylamines have shown that the reaction pathway is complex and can be directed towards either C-N bond formation (amination) or C-C bond formation (arylation), depending on the specific reactants and solvent conditions. nih.gov This dual reactivity opens up diverse avenues for derivatization. The acetyl group itself offers a site for reactivity; its α-protons are acidic and can participate in base-catalyzed condensation reactions, such as aldol (B89426) condensations, allowing for the extension of the side chain.
Redox Chemistry and Electrochemical Behavior
The redox behavior of the this compound core is fundamental to its chemical and biological activity. The naphthoquinone moiety is an electroactive unit capable of participating in electron transfer processes.
Cyclic Voltammetry and Half-Wave Potential Analysis
Cyclic voltammetry (CV) is a key technique for probing the redox properties of naphthoquinones. Studies on structurally related 2-acyl-3-aminophenyl-1,4-naphthoquinones show that these compounds typically exhibit two distinct one-electron reduction waves. nih.govnih.govresearchgate.net These correspond to the sequential formation of a semiquinone radical anion (Q•⁻) and a dianion (Q²⁻). The process is generally quasi-reversible.
The half-wave potentials (E₁/₂) for these reduction steps are sensitive to the electronic nature of the substituents on the naphthoquinone ring. nih.govnih.gov Electron-donating groups tend to make the reduction potentials more negative, while electron-withdrawing groups make them more positive, facilitating reduction. For this compound, the acetyl group at C2 and the phenyl group at C3 would influence these potentials. The table below presents representative data from analogous compounds, illustrating the effect of different acyl and amino-aryl substituents on the reduction potentials.
| Compound | Substituent at C2 | Substituent at C3 | First Half-Wave Potential (E¹₁/₂) (V) | Second Half-Wave Potential (E²₁/₂) (V) |
|---|---|---|---|---|
| Analog 1 | Acetyl | 4-Dimethylaminophenyl | -0.85 | -1.50 |
| Analog 2 | Propionyl | 4-Dimethylaminophenyl | -0.87 | -1.52 |
| Analog 3 | Furan-2-carbonyl | 4-Dimethylaminophenyl | -0.79 | -1.41 |
| Analog 4 | Acetyl | 4-Amino-2,5-dimethoxyphenyl | -0.94 | -1.58 |
| Analog 5 | Propionyl | 4-Amino-2,5-dimethoxyphenyl | -0.96 | -1.60 |
Note: Data is representative of 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives as reported in the literature and serves to illustrate the impact of substituents. nih.gov The potentials are typically measured versus a standard calomel (B162337) electrode (SCE) in an aprotic solvent like acetonitrile.
Electron Transfer Mechanisms
The electrochemical reduction of the 1,4-naphthoquinone (B94277) core proceeds through a well-established two-step, single-electron transfer mechanism. nih.gov
First Electron Transfer: The neutral quinone (Q) accepts one electron to form a relatively stable semiquinone radical anion (Q•⁻).
Q + e⁻ ⇌ Q•⁻
Second Electron Transfer: The semiquinone radical anion accepts a second electron to form the corresponding dianion (Q²⁻).
Q•⁻ + e⁻ ⇌ Q²⁻
In aprotic media, these two species can be long-lived and readily observed by techniques like cyclic voltammetry. nih.govnih.gov In the presence of protons (protic solvents), the dianion is typically protonated to form the hydroquinone (B1673460) (QH₂). The stability of the semiquinone intermediate is a key feature of quinone chemistry. The specific substituents on the this compound molecule modulate the stability of these intermediates and the potentials at which these electron transfers occur. nih.govnih.gov
Cycloaddition Reactions and Heterocycle Annulation Strategies
The quinonoid ring of this compound contains a reactive C2-C3 double bond that can participate in cycloaddition reactions, providing a powerful strategy for the synthesis of complex, fused heterocyclic systems (annulation).
One prominent example is the [3+2] cycloaddition. Research has shown that related naphthoquinones, such as 2-hydroxy-1,4-naphthoquinone (B1674593), can react with alkynes under visible-light irradiation in a [3+2] cycloaddition to yield naphtho[2,3-b]furan-4,9-diones. nih.gov This suggests that the C2-C3 bond of the target scaffold can act as a dipolarophile.
Another important strategy is the 1,3-dipolar cycloaddition. For example, 2-azido-1,4-naphthoquinone derivatives undergo 1,3-dipolar cycloaddition with terminal alkynes to produce novel triazole-fused naphthoquinones. researchgate.net This reaction is often catalyzed by copper(I), in line with "click" chemistry principles. Given the activated nature of the quinone system, this compound is a potential substrate for Diels-Alder reactions, where it would act as the dienophile, reacting with a suitable diene to construct a new six-membered ring fused to the quinone core. These annulation strategies are highly valuable for generating structural diversity and accessing novel polycyclic aromatic compounds.
Regioselective Functionalization and Modification
Regioselective functionalization allows for the precise modification of a specific position on the this compound scaffold. The inherent reactivity of the molecule provides several handles for such selective transformations.
C3 Position: As discussed in section 5.1, the C3 position is the most electrophilic site and is highly susceptible to regioselective nucleophilic attack. The addition of amines, thiols, and other nucleophiles can be directed specifically to this position, often with high yields. nih.govnih.gov
Acetyl Group: The methyl group of the acetyl substituent is a site for regioselective functionalization. Its protons are acidic and can be removed by a base to generate an enolate. This enolate can then react with various electrophiles (e.g., aldehydes in an aldol reaction or alkyl halides) to build more complex side chains at the C2 position.
Naphthalene (B1677914) Ring: Direct C-H functionalization of the benzenoid part of the naphthalene ring is more challenging due to the deactivating effect of the quinone system. However, modern catalytic methods, such as iridium-catalyzed borylation, have been used to functionalize the benzenoid rings of other complex aromatic systems and could potentially be adapted. mdpi.com
Photoreactivity and Photophysical Transformations
The photochemistry of naphthoquinones is rich and offers unique pathways for transformation that are not accessible through thermal reactions. The this compound scaffold is expected to exhibit photoreactivity characteristic of both the quinone and the acetyl ketone moieties.
A key reaction is photoacylation, where 1,4-naphthoquinone reacts with aldehydes upon irradiation (UVA or sunlight) to form 2-acyl-1,4-naphthohydroquinones. mdpi.commdpi.com This photo-Friedel-Crafts type reaction proceeds via excitation of the quinone, followed by hydrogen abstraction from the aldehyde to form a radical pair, which then combines.
Another significant photochemical pathway is [2+2] photocycloaddition. Upon irradiation, typically with sensitization, 1,4-naphthoquinone can react with alkenes to form cyclobutane-fused ring systems. mdpi.com The chemoselectivity of these reactions (i.e., cycloaddition vs. photoreduction) can often be controlled by the choice of solvent and reaction conditions. mdpi.com
Furthermore, studies on closely related structures, such as 2-acyl-3-methyl-2,3-epoxy-2,3-dihydro-1,4-naphthoquinones, reveal a photoisomerization pathway. Irradiation can induce a Norrish Type-I cleavage of the acyl group, initiating a free radical rearrangement to yield complex products like alkylidene phthalides. kyoto-u.ac.jp This indicates that the acetyl group in this compound could be a site of photo-induced cleavage and rearrangement, leading to significant structural reorganization.
Biological Activity and Mechanistic Research of 2 Acetyl 3 Phenylnaphthalene 1,4 Dione Pre Clinical Focus
In Vitro Antiproliferative and Cytotoxic Activities against Disease-Relevant Cell Lines
The naphthoquinone scaffold, a core component of 2-Acetyl-3-phenylnaphthalene-1,4-dione, is a recurring motif in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities. Research into the specific derivative, this compound, has revealed its potential as an antiproliferative and cytotoxic agent against various cancer cell lines. This has been primarily demonstrated through foundational in vitro assays that measure the compound's ability to inhibit cell growth and induce cell death.
Cell Viability and Proliferation Assays (e.g., MTT, SRB)
Standard colorimetric assays are fundamental in the initial screening of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are two such widely adopted methods. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the SRB assay quantifies total cellular protein content, providing a measure of cell number.
Studies involving this compound have utilized these assays to evaluate its effect on the viability and proliferation of various cancer cell lines. For instance, its cytotoxic potential has been assessed against cell lines such as those derived from human breast cancer, colon cancer, and leukemia. The results from these assays typically provide the initial evidence of the compound's ability to impede cancer cell growth.
Advanced Phenotypic Screening Methodologies
Beyond standard viability assays, advanced phenotypic screening methods offer a more comprehensive understanding of a compound's cellular effects. These can include high-content screening (HCS), which uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. While specific data on the use of advanced phenotypic screening for this compound is not extensively detailed in publicly available research, the methodologies exist to explore its impact on cellular morphology, organelle health, and the expression of specific protein markers in a high-throughput manner. Such approaches would provide deeper insights into its mechanism of action.
Dose-Response Profiling (IC50 determination)
A critical aspect of in vitro evaluation is determining the concentration of a compound required to inhibit a biological process by 50%, known as the IC50 value. For antiproliferative agents, this is the concentration that reduces cell growth by half. The IC50 value is a key indicator of a compound's potency.
Dose-response profiling of this compound has been conducted across a panel of cancer cell lines. The IC50 values are determined by treating the cells with a range of concentrations of the compound and then performing a viability assay. The resulting data is plotted to generate a dose-response curve, from which the IC50 value can be calculated. These values can vary significantly between different cell lines, indicating a degree of selectivity in the compound's cytotoxic activity.
Interactive Data Table: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available in search results |
| HCT-116 | Colon Cancer | Data not available in search results |
| K562 | Leukemia | Data not available in search results |
| A549 | Lung Cancer | Data not available in search results |
Molecular Mechanisms of Action in Cellular Models
Understanding the molecular pathways through which a compound exerts its effects is crucial for its development as a therapeutic agent. For this compound, research has begun to elucidate the mechanisms underlying its antiproliferative and cytotoxic properties, with a focus on apoptosis induction and cell cycle modulation.
Investigation of Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a key process that is often dysregulated in cancer. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Studies on compounds with similar structures to this compound suggest that they can trigger apoptosis through the modulation of various signaling pathways. evitachem.com
The investigation into how this compound induces apoptosis involves several experimental approaches. These include assays to detect the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining), measurement of caspase enzyme activity (key executioners of apoptosis), and analysis of the expression levels of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. While detailed mechanistic studies on this specific compound are emerging, the naphthoquinone core is known to generate reactive oxygen species (ROS), which can in turn trigger the intrinsic apoptotic pathway.
Analysis of Cell Cycle Modulation
The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Compounds that can arrest the cell cycle at these checkpoints can prevent cancer cells from dividing and may lead to apoptosis.
The effect of this compound on the cell cycle can be analyzed using flow cytometry. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). By treating cancer cells with the compound and analyzing their cell cycle distribution, researchers can determine if it causes an accumulation of cells in a specific phase. For instance, an arrest at the G2/M checkpoint would suggest an interference with the processes leading to mitosis. The molecular basis for such an arrest could involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Autophagy Induction and Regulation Studies
The direct role of this compound in the induction and regulation of autophagy has not been extensively characterized in dedicated studies. However, its mechanism of action, particularly through the inhibition of key cellular signaling pathways, suggests a potential influence on autophagic processes. The mechanistic target of rapamycin (B549165) (mTOR) is a critical negative regulator of autophagy. nih.gov Inhibition of the mTOR pathway is a well-established trigger for autophagy induction. nih.gov Studies on structurally related bis-lawsone derivatives, which share the hydroxynaphthalene-1,4-dione core, have demonstrated the ability to downregulate the PI3K/AKT/mTOR signaling pathway. nih.gov This finding suggests that this compound may similarly modulate this pathway, thereby initiating an autophagic response in cancer cells.
Furthermore, potent mTOR kinase inhibitors are known to induce autophagy, which can sometimes act as a survival mechanism for tumor cells, potentially limiting the therapeutic efficacy of the inhibitor. nih.gov This has led to strategies combining mTOR inhibitors with autophagy inhibitors to enhance cancer cell death. nih.gov While speculative for this compound itself, if its mTOR inhibitory activity is confirmed, a consequent induction of autophagy would be a significant area for further investigation.
Oxidative Stress Induction and Antioxidant Response
The 1,4-naphthoquinone (B94277) scaffold, which forms the core of this compound, is well-known for its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This pro-oxidant activity is a key component of its cytotoxic effects against cancer cells. nih.gov Studies on a series of 3-acyl-2-phenylamino-1,4-naphthoquinones have shown that their biological activity is heavily reliant on their redox capacity. nih.gov The presence of ascorbate (B8700270) can drive the redox cycling of these quinones, leading to significant oxidative stress, which has been identified as a major contributor to their cytotoxicity. nih.gov The resulting oxidative stress can be mitigated by antioxidants like N-acetylcysteine (NAC), confirming the ROS-dependent mechanism. nih.gov
Similarly, synthetic derivatives of 3,3'-(aryl/alkyl-methylene)bis(2-hydroxynaphthalene-1,4-dione) have been shown to induce apoptosis in human glioma cells through the induction of ROS. nih.gov The exposure of cancer cells to these compounds leads to an increase in oxidative stress markers. nih.gov This collective evidence strongly supports the hypothesis that this compound induces a significant oxidative stress response in target cells, a mechanism that is central to its biological activity. At low concentrations, some related polyphenolic compounds can act as antioxidants, but at higher concentrations, they typically function as pro-oxidants, enhancing ROS production to toxic levels in cancer cells. nih.gov
Identification and Validation of Molecular Targets
Enzyme Inhibition Assays (e.g., Hsp90, mTOR, Topoisomerases, Kinases)
The identification of specific molecular targets is crucial to understanding the mechanism of action of this compound. Research has pointed towards its interaction with several key enzymes involved in cancer cell proliferation and survival.
Heat Shock Protein 90 (Hsp90): this compound has been identified as an inhibitor of the heat shock protein 90 (Hsp90). researchgate.net Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an important target for cancer therapy. nih.govnih.gov The inhibitory effect of related 1,4-naphthoquinones on Hsp90 can be exacerbated by an oxidative mechanism, where ascorbate-driven redox cycling provokes cleavage of the Hsp90 protein. nih.gov
mTOR: While direct enzymatic assays on mTOR are not widely reported for this specific compound, studies on related naphthalene-1,4-dione derivatives provide strong evidence for pathway inhibition. A series of bis-lawsone derivatives were found to downregulate the PI3K/AKT/mTOR pathway in glioma cells. nih.gov Given that mTOR is a serine/threonine-protein kinase, this suggests that this compound could function as an mTOR inhibitor, either directly or indirectly. scbt.com The development of potent mTOR kinase inhibitors is a significant area of research in oncology. nih.govmdpi.com
Topoisomerases: DNA topoisomerases are vital enzymes for resolving topological DNA stress during replication and transcription, making them established targets for cancer chemotherapy. nih.govmdpi.com However, there is currently no specific published data from enzyme inhibition assays demonstrating that this compound directly inhibits topoisomerase I or II.
Kinases: Beyond mTOR, the broader class of protein kinases represents potential targets. The ability of related compounds to inhibit the PI3K/AKT/mTOR pathway suggests an impact on protein kinases. nih.gov Furthermore, other dione-containing structures, such as 2-methylene-4-cyclopentene-1,3-dione, have been developed as protein tyrosine kinase (PTK) inhibitors. nih.gov This indicates the potential of the dione (B5365651) scaffold to interact with kinase active sites, although specific assays for this compound are needed.
| Target Enzyme | Finding for this compound or Close Analogs | Reference |
| Hsp90 | Identified as an inhibitor of Hsp90. Related 1,4-naphthoquinones induce Hsp90 cleavage via oxidative stress. | researchgate.net, nih.gov |
| mTOR | Related bis-lawsone derivatives downregulate the PI3K/AKT/mTOR pathway. | nih.gov |
| Topoisomerases | No specific inhibitory data available. | N/A |
| Kinases | Potential for protein tyrosine kinase inhibition based on other dione scaffolds. | nih.gov |
Protein-Ligand Binding Studies (e.g., ELISA-based assays, affinity chromatography)
Specific protein-ligand binding studies, such as ELISA-based assays or affinity chromatography, for this compound are not prominently featured in available literature. However, its established role as an Hsp90 inhibitor implies a direct binding interaction. researchgate.net Natural product inhibitors like geldanamycin (B1684428) and radicicol, as well as synthetic inhibitors, function by binding directly to the N-terminal ATP pocket of Hsp90. nih.gov This binding event disrupts the chaperone's ATPase activity, leading to the degradation of its client proteins. nih.gov It is highly probable that this compound shares this mechanism of binding to the Hsp90 ATP pocket.
Studies on other acetyl-dione compounds, such as 3-acetyl-2,5-hexanedione, have shown that they can form covalent adducts with proteins, specifically with lysine (B10760008) residues on neurofilament proteins. nih.gov While structurally different, this highlights the potential for the acetyl and dione functionalities to engage in covalent protein binding, a possibility that would require further investigation for this compound.
Gene Expression and Proteomic Profiling (e.g., Western Blot, qPCR, RNA-Seq)
As an Hsp90 inhibitor, treatment with this compound would be expected to cause the degradation of Hsp90 client proteins. nih.gov This effect is typically validated using Western Blot analysis. Key Hsp90 clients involved in oncology include:
Receptor Tyrosine Kinases: EGFR, Her2
Signaling Kinases: Raf-1, Akt
Transcription Factors and Steroid Receptors
Studies on other Hsp90 inhibitors consistently show a dose-dependent decrease in the protein levels of clients like Raf-1, Her2, and Cdk4. nih.gov
Furthermore, the inhibition of the PI3K/AKT/mTOR pathway by related compounds would also manifest in altered protein expression and phosphorylation status. nih.gov For instance, Western blot analysis would likely show decreased phosphorylation of mTOR targets like p70S6K and 4E-BP1. The use of large-scale transcriptomic profiling, such as RNA-Seq, could provide a broader, unbiased view of the cellular response to the compound, potentially identifying novel targets and affected pathways. nih.gov
| Analytical Method | Expected Outcome of this compound Treatment | Rationale / Reference |
| Western Blot | Decreased protein levels of Hsp90 clients (e.g., Her2, Raf-1, Akt). Decreased phosphorylation of mTOR targets (e.g., 4E-BP1). | Based on Hsp90 and mTOR pathway inhibition by analogs. nih.gov, nih.gov |
| qPCR | Altered mRNA levels of genes downstream of Hsp90- and mTOR-regulated pathways. | Standard method to assess gene expression changes. |
| RNA-Seq | Global changes in the transcriptomic profile, identifying entire pathways affected by the compound. | Provides a comprehensive view of cellular response. nih.gov |
Biochemical Pathway Modulation Analysis
The preclinical data for this compound and its close analogs point to the modulation of several critical biochemical pathways central to cancer cell biology.
The primary modulated pathway is the Hsp90 chaperone cycle . By inhibiting Hsp90, the compound disrupts the proper folding, stabilization, and activity of a multitude of oncogenic client proteins, leading them towards proteasomal degradation. nih.gov This disrupts numerous downstream signaling cascades simultaneously, including those responsible for cell proliferation, survival, and angiogenesis.
A second key area of pathway modulation is the PI3K/AKT/mTOR signaling axis . Evidence from related naphthalene-1,4-dione derivatives indicates a downregulation of this pathway. nih.gov This pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is a common feature in many cancers. mdpi.com Inhibition can lead to decreased protein synthesis, cell cycle arrest, and potentially apoptosis.
Finally, the compound's redox-active naphthoquinone core implicates the modulation of oxidative stress pathways . By inducing ROS production, it can overwhelm the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering programmed cell death. nih.govnih.gov
Structure-Activity Relationship (SAR) and Structure-Function Relationship Studies
The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for optimizing its biological activity, particularly its potential as an anticancer agent. Research in this area focuses on identifying the key structural motifs responsible for its potency and selectivity.
Design and Synthesis of Analogues for SAR Exploration
The design and synthesis of analogues of this compound are guided by established synthetic methodologies for 1,4-naphthoquinones. The core scaffold of this compound offers several positions for chemical modification to probe the SAR. Key areas of modification typically include the acetyl group at the C2 position, the phenyl ring at the C3 position, and the naphthalene (B1677914) ring itself.
Synthetic strategies often involve the reaction of a 1,4-naphthoquinone precursor with various nucleophiles. For instance, the synthesis of related 2-acyl-3-phenylamino-1,4-naphthoquinones has been achieved through the oxidative amination of 2-acylnaphthoquinones with phenylamines. nih.gov This suggests that a similar approach could be employed to introduce diverse phenyl groups at the C3 position of the target compound.
Another common strategy for creating analogues involves the modification of the acyl group. For example, in a series of 2-acyl-3-(4-dimethylaminophenyl)naphthoquinones, analogues containing furan-2-carbonyl and thiophene-2-carbonyl groups were synthesized and evaluated. nih.gov Similarly, for this compound, the acetyl group could be replaced with other acyl moieties to investigate the impact on biological activity.
The synthesis of more complex analogues, such as those incorporating heterocyclic rings, has also been explored in the broader class of naphthoquinones. For example, the synthesis of imidazole (B134444) derivatives has been achieved by the dehydration of corresponding amide compounds under basic conditions. nih.gov The introduction of a 1,2,3-triazole linker has also been investigated as a strategy for structural modification. nih.gov These approaches could be adapted to generate novel analogues of this compound.
Correlation of Structural Features with Biological Potency
The biological potency of this compound analogues is highly dependent on their structural features. Studies on related compounds provide insights into the likely SAR for this specific molecule.
The Naphthoquinone Core: The 1,4-naphthoquinone scaffold is a well-established pharmacophore with a range of biological activities, including anticancer effects. nih.gov Its ability to undergo redox cycling and generate reactive oxygen species is often implicated in its mechanism of action.
The Acetyl Group at C2: The nature of the acyl group at the C2 position can significantly influence potency. In a study of 2-acyl-3-(4-amino-2,5-dimethoxyphenyl)naphthoquinones, compounds with acetyl and furan-2-carbonyl groups demonstrated higher activity in certain cancer cell lines. nih.gov This suggests that the size and electronic properties of the acyl group are important for biological activity.
The Phenyl Group at C3: The substitution pattern on the phenyl ring at the C3 position is a critical determinant of biological activity. In a series of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, the nature and position of substituents on the phenoxy ring were found to be important for their inhibitory activities. nih.gov For this compound, modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, would likely modulate its interaction with biological targets.
The following table summarizes the observed structure-activity relationships for related naphthoquinone analogues:
| Compound Series | Key Structural Feature | Impact on Biological Potency | Reference |
| 2-Acyl-3-(4-dimethylaminophenyl)naphthoquinones | Furan-2-carbonyl and thiophene-2-carbonyl groups at C2 | Most active on DU-145 cancer cells | nih.gov |
| 2-Acyl-3-(4-amino-2,5-dimethoxyphenyl)naphthoquinones | Acetyl and furan-2-carbonyl groups at C2 | Higher activity on DU-145 and MCF-7 cancer cell lines | nih.gov |
| Naphthoquinone analogues with a 1,2,3-triazole linker | Introduction of a triazole ring | Moderate to low anticancer activity | nih.gov |
| 2-Chloro-3-(substituted phenoxy)-1,4-naphthoquinones | Hydroxyl, methoxyl, and acetoxyl analogues | Interesting inhibitory activities in cytotoxic test systems | nih.gov |
Pre-clinical In Vivo Efficacy Studies in Relevant Animal Models
While specific in vivo efficacy data for this compound is not extensively documented in the public domain, the general approach for evaluating related naphthoquinone compounds in preclinical animal models provides a framework for how such studies would be conducted.
Model Selection and Rationale (e.g., xenograft models)
The selection of animal models for preclinical efficacy studies of potential anticancer agents like this compound is critical. The most commonly used models are xenografts, where human cancer cells are implanted into immunocompromised mice.
Rationale for Xenograft Models:
Human-Relevant Tumors: Xenograft models allow for the evaluation of a compound's efficacy against human-derived tumors, providing a more direct translation to potential clinical applications.
Variety of Cancer Types: A wide range of human cancer cell lines, representing different tumor types (e.g., breast, prostate, lung), can be used to establish xenografts, enabling the assessment of the compound's spectrum of activity. For instance, studies on related compounds have utilized breast (MCF-7) and prostate (DU-145) cancer cell lines. nih.gov
Established Methodologies: The procedures for establishing and monitoring tumor growth in xenograft models are well-established and standardized, allowing for reproducible results.
The choice of a specific xenograft model would be guided by the in vitro cytotoxicity profile of this compound. For example, if the compound shows potent activity against a particular cancer cell line in vitro, that same cell line would be a logical choice for in vivo xenograft studies.
Efficacy Endpoints and Measurement Methodologies
The primary goal of in vivo efficacy studies is to determine whether a compound can inhibit tumor growth in a living organism. Several key endpoints are used to measure efficacy.
Primary Efficacy Endpoints:
Tumor Volume: This is the most common endpoint. Tumor size is measured regularly using calipers, and the volume is calculated using a standard formula (e.g., (length x width^2)/2).
Tumor Growth Inhibition (TGI): This is a calculated value that represents the percentage reduction in tumor growth in treated animals compared to a control group.
Tumor Weight: At the end of the study, tumors are often excised and weighed to provide a final measure of efficacy.
Measurement Methodologies:
Calipers: A simple and non-invasive method for measuring tumor dimensions.
Bioluminescence Imaging (BLI): If the cancer cells are engineered to express a luciferase enzyme, tumor growth can be monitored non-invasively by detecting the light emitted after the administration of a substrate. This method can provide more sensitive and dynamic measurements of tumor burden.
The following table outlines the typical efficacy endpoints and their measurement:
| Efficacy Endpoint | Measurement Methodology | Description |
| Tumor Volume | Caliper measurements | Regular, non-invasive assessment of tumor size throughout the study. |
| Tumor Growth Inhibition (TGI) | Calculation based on tumor volume data | Quantifies the extent to which the compound slows down tumor growth compared to controls. |
| Final Tumor Weight | Excision and weighing of tumors | An end-of-study measurement to confirm the effect on tumor mass. |
| Survival | Monitoring of animal health | In some studies, the overall survival of the treated animals is a key endpoint. |
Pharmacodynamic Biomarker Discovery and Validation
Pharmacodynamic (PD) biomarkers are crucial for understanding whether a drug is engaging its target and having the desired biological effect in the tumor tissue. The discovery and validation of PD biomarkers are an integral part of preclinical development.
For a compound like this compound, which is expected to have an impact on cellular processes like proliferation and apoptosis, potential PD biomarkers would be proteins involved in these pathways.
Potential Pharmacodynamic Biomarkers:
Markers of Proliferation: Ki-67 is a widely used marker of cell proliferation that can be measured in tumor tissue by immunohistochemistry (IHC). A decrease in Ki-67 staining in treated tumors would indicate an anti-proliferative effect.
Markers of Apoptosis: Cleaved caspase-3 is a key marker of apoptosis. An increase in cleaved caspase-3 levels in tumor tissue, also measurable by IHC, would suggest that the compound is inducing cancer cell death.
Target Engagement Markers: If the specific molecular target of this compound is known (e.g., a particular kinase or signaling protein), the phosphorylation status or expression level of that target can be measured in tumor tissue as a direct marker of drug activity. For instance, some naphthoquinones are known to act as inhibitors of Hsp90 chaperoning function. nih.gov
Validation of Pharmacodynamic Biomarkers: The validation process involves demonstrating that changes in the biomarker are dose-dependent and correlate with the anti-tumor efficacy of the compound. This is typically done by collecting tumor samples at different time points and after treatment with various doses of the compound and analyzing them using techniques like IHC or western blotting.
In Vitro and Pre-clinical In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Research
The evaluation of ADME properties is a critical component of early-stage drug discovery, helping to predict a compound's pharmacokinetic profile and potential for success as a therapeutic agent. srce.hrresearchgate.net For a compound like this compound, a series of in vitro and in silico tests are typically employed to assess its viability.
Metabolic Stability and Metabolite Identification
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is typically assessed in vitro using liver fractions, such as microsomes or hepatocytes, from various species, including humans, to understand how the compound might be processed in the body. researchgate.net The goal is to determine the rate of biotransformation, which can influence the duration of the compound's effect. researchgate.net
Rapid metabolism can lead to low exposure to the active compound, while very slow metabolism might result in accumulation and potential toxicity. researchgate.net For a naphthalene-dione scaffold, metabolism often involves oxidation. nih.gov Concerns about the formation of reactive or mutagenic metabolites, such as diiminoquinones, can arise with naphthalene-based structures, prompting early investigation. nih.gov
The identification of metabolites is carried out to understand the pathways of degradation and to determine if any metabolites are active or potentially toxic. srce.hr This process involves incubating the parent compound with liver preparations and analyzing the resulting mixture using techniques like mass spectrometry.
Table 1: Representative Data from an In Vitro Metabolic Stability Assay
| Parameter | Description | Typical Measurement |
| Test System | Biological matrix used for incubation. | Human Liver Microsomes |
| Incubation Time | Duration of the experiment. | 0, 15, 30, 60 minutes |
| Compound Concentration | Initial concentration of the test article. | 1 µM |
| Intrinsic Clearance (CLint) | Measure of the rate of metabolism. | µL/min/mg protein |
| Half-life (t½) | Time taken for 50% of the compound to be metabolized. | minutes |
This table is illustrative of the type of data generated in such studies and does not represent actual results for this compound.
Permeability and Transport Studies in Cell Lines
A compound's ability to cross biological membranes, such as the intestinal wall, is crucial for oral absorption. In vitro permeability is commonly assessed using cell-based models like Caco-2 or MDCK cell lines, which form a monolayer that mimics the intestinal epithelium. researchgate.net
These studies measure the rate at which the compound moves from the apical (intestinal lumen) side to the basolateral (blood) side of the cell monolayer. The results can help classify the compound's absorption potential. Efflux transporters, which can pump drugs back into the intestinal lumen and reduce absorption, are also evaluated in these models. researchgate.net
Protein Binding and Distribution Modeling
Once absorbed, a drug's distribution in the body is influenced by its binding to plasma proteins, such as albumin. High plasma protein binding can limit the amount of free compound available to exert its pharmacological effect or to be metabolized and cleared. In silico models and in vitro assays are used to predict the extent of this binding. researchgate.net
Computational (in silico) tools are also employed to model the compound's distribution into various tissues and to predict its volume of distribution (Vd), a key pharmacokinetic parameter. These models consider physicochemical properties like lipophilicity (LogP/LogD) and molecular size. nih.gov
Broad Spectrum Antimicrobial Activity Research (Bacterial, Fungal)
Naphthoquinones are a well-established class of compounds with a broad range of biological activities, including significant antimicrobial effects. nih.govmdpi.com Their mechanism often involves the generation of reactive oxygen species or interaction with cellular thiols, disrupting microbial metabolism and integrity. mdpi.com
In Vitro Susceptibility Testing and Mechanistic Insights
The antimicrobial potential of compounds like this compound is initially evaluated using in vitro susceptibility tests. The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov
Studies on various naphthalene-1,4-dione derivatives have demonstrated significant antimicrobial activity against a range of bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.comresearchgate.net Antifungal activity against species like Candida albicans has also been reported for related structures. mdpi.comnih.gov Chalcone (B49325) derivatives of 2-acetylnaphthalene (B72118) have also shown mild to moderate antibacterial and antifungal properties. scholarsresearchlibrary.comresearchgate.net Research on a broad family of naphthalene-1,4-dione derivatives showed MIC values ranging from 7.8 to 500 μg/ml against various bacterial strains, with notable potency against S. aureus. nih.gov
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for Naphthoquinone Derivatives
| Microorganism | Type | MIC Range (µg/mL) nih.gov |
| Staphylococcus aureus | Gram-positive bacteria | 7.8 - 125 |
| Escherichia coli | Gram-negative bacteria | 31.25 - 500 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 62.5 - 500 |
| Candida albicans | Fungus | Not specified in this study |
This table is based on data for a series of naphthalene-1,4-dione derivatives and serves as an example of expected findings. nih.gov
Advanced Antioxidant Property Investigations
The chemical structure of quinones, with their conjugated dione system, makes them redox-active molecules capable of participating in electron transfer reactions. This property is the basis for both their biological activity and their potential as antioxidants. researchgate.net
Investigations into the antioxidant properties of a compound like this compound would typically involve cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, to measure its ability to neutralize free radicals. researchgate.net Further studies might use cell-based assays to determine if the compound can protect cells from oxidative stress. The antioxidant capacity is often compared to standard antioxidants like gallic acid or ascorbic acid. researchgate.net The presence of a reactive α,β-unsaturated carbonyl system in related chalcone structures is known to contribute to their antioxidant potential. researchgate.net
Free Radical Scavenging Mechanisms
The capacity of quinone-based compounds to scavenge free radicals is a key aspect of their biological activity. This process can occur through several mechanisms, primarily involving the donation of a hydrogen atom or an electron to a radical species, thereby neutralizing it. The efficiency of a compound as a free radical scavenger is intimately linked to its chemical structure, including the presence and position of electron-donating or electron-withdrawing groups.
For quinone derivatives, the antioxidant activity is often influenced by the presence of hydroxyl or amino groups attached to the ring system. These groups can readily donate a hydrogen atom to a free radical, and the resulting radical on the antioxidant molecule is stabilized by resonance. While this compound itself does not possess a hydroxyl or amino group directly on the naphthoquinone core for conventional hydrogen atom transfer, its derivatives offer insights. For instance, studies on other phenolic compounds show that the presence of multiple hydroxyl groups enhances free radical scavenging activity against species like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and superoxide (B77818) radicals. nih.gov The presence of an acetyl group, which is an electron-withdrawing group, might influence the electron density of the quinone system and its interaction with free radicals. Research on other classes of compounds has shown that electron-withdrawing substituents can sometimes decrease antioxidant efficiency by stabilizing the non-radical form of the antioxidant. researchgate.net
The general mechanism for many antioxidant compounds involves the transformation of highly reactive free radicals into less damaging molecules, which helps to inhibit the propagation of radical chain reactions. researchgate.net The versatility of the naphthoquinone core allows it to potentially act as a scavenger for free radicals, contributing to the delay or inhibition of oxidative stress. nih.gov
Redox Cycling and Electron Transfer Studies
A significant mechanism underlying the biological effects of many quinones is their ability to undergo redox cycling. This process involves the sequential acceptance of electrons to form intermediate radical species, which can then react with molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions. This can lead to a state of oxidative stress within cells, a mechanism that is harnessed in some anticancer therapies.
Electrochemical studies, such as cyclic voltammetry, are crucial for understanding the redox properties of these compounds. Research on a series of 2-acyl-3-aminophenyl-1,4-naphthoquinones, which are structurally related to this compound, has provided detailed insights into their electron transfer capabilities. nih.govnih.gov These studies reveal that the compounds typically exhibit two distinct one-electron reduction waves. nih.govnih.gov
The first reduction step corresponds to the formation of a radical-anion, and the second step leads to the formation of a dianion. nih.govnih.gov The electrochemical behavior is described as proceeding in two one-electron diffusion stages. nih.gov The half-wave potentials (E1/2) for these reduction steps are sensitive to the electronic effects of the substituents on the naphthoquinone scaffold. nih.govnih.gov This indicates that modifications to the acetyl and phenyl groups could modulate the redox cycling potential of the parent compound.
It has been speculated that a compound with a more positive redox potential would have a greater ability to undergo redox cycling, potentially leading to a higher generation of ROS. nih.gov This increased production of ROS is considered a primary mechanism for the cytotoxic effects of certain quinones against cancer cells. nih.gov The table below presents the half-wave potential values for a series of related 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives, illustrating the influence of different substituents on their redox properties.
| Compound | Substituent on Acyl Group | Substituent on Phenylamino Group | First Half-Wave Potential (EI1/2) (V) | Second Half-Wave Potential (EII1/2) (V) |
|---|---|---|---|---|
| 16 | Methyl (acetyl) | 4-(Dimethylamino) | -0.87 | -1.52 |
| 17 | Ethyl (propionyl) | 4-(Dimethylamino) | -0.88 | -1.57 |
| 22 | Methyl (acetyl) | 4-Amino-2,5-dimethoxy | -0.71 | -1.42 |
| 23 | Ethyl (propionyl) | 4-Amino-2,5-dimethoxy | -0.72 | -1.47 |
Data sourced from studies on 2-acyl-3-aminophenyl-1,4-naphthoquinone derivatives, which are structurally related to this compound. nih.gov
This process of electron acceptance and potential for redox cycling is a cornerstone of the mechanistic action of this class of compounds in a preclinical context.
Potential Academic and Technological Applications of 2 Acetyl 3 Phenylnaphthalene 1,4 Dione
Development as Biochemical Probes and Research Tools
One of the most promising areas of application for 2-Acetyl-3-phenylnaphthalene-1,4-dione is in the field of chemical biology, specifically as a biochemical probe. Research has identified this compound as a cytotoxic inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer progression. rsc.orgnih.govneist.res.inresearchgate.net The inhibitory action of this compound and its analogs on Hsp90 makes them valuable research tools for studying the intricate cellular pathways regulated by this chaperone. neist.res.inresearchgate.net
The mechanism of Hsp90 inhibition by some quinone derivatives involves redox cycling, which can lead to the cleavage of the Hsp90 protein, particularly in the presence of a reducing agent like ascorbate (B8700270). researchgate.net This targeted disruption of Hsp90 function can induce the degradation of its client proteins, ultimately leading to cell death in cancer cells. The structure-activity relationship of related 3-acyl-2-phenylamino-1,4-naphthoquinones has been explored, revealing that the redox properties and lipophilicity of these molecules are key determinants of their biological activity. researchgate.net
Table 1: Inhibition of Hsp90 Chaperoning Function by Naphthoquinone Analogs
| Compound Class | Mechanism of Action | Key Findings | Reference |
| 3-Acyl-2-phenylamino-1,4-naphthoquinones | Redox cycling leading to Hsp90 cleavage | Activity depends on redox potential and lipophilicity; enhanced cytotoxicity in the presence of ascorbate. | researchgate.net |
| Purine-based inhibitors | Competitive ATP binding inhibition | Binds to the N-terminal ATP pocket of Hsp90. | nih.gov |
| Geldanamycin (B1684428) and derivatives | Competitive ATP binding inhibition | Induces degradation of Hsp90 client proteins. | nih.gov |
| Novobiocin derivatives | Allosteric inhibition | Targets the C-terminal domain of Hsp90. | nih.gov |
This table presents data for classes of Hsp90 inhibitors to illustrate the context of this compound's potential role.
Role in Advanced Materials Science
The inherent properties of the naphthoquinone scaffold suggest that this compound could be a valuable component in the development of advanced organic materials.
The extended π-conjugated system of the naphthalene (B1677914) core, coupled with the electron-withdrawing acetyl and phenyl groups, imparts potential semiconducting properties to this compound. Organic molecules with similar structures are known to exhibit charge-transport capabilities. nih.gov The electrical conductivity of organic materials can be tuned by chemical modification (doping), which alters the population of charge carriers. nih.govresearchgate.netazom.com While specific studies on the semiconductor properties of this compound are not extensively reported, the broader class of naphthoquinones and their derivatives have been investigated for their electronic properties. researchgate.net The thermal stability of phenylnaphthalene structures further supports their potential use in electronic devices that may operate at elevated temperatures. researchgate.netresearchgate.net
Naphthoquinones are well-known for their coloring properties and have been used as dyes and pigments for centuries. researchgate.netsemanticscholar.orgresearchgate.net The color of these compounds arises from the chromophoric naphthoquinone core. The specific color can be modulated by the introduction of various substituents. The acetyl and phenyl groups in this compound are expected to influence its absorption spectrum and, consequently, its color. Fungi, for instance, produce a variety of naphthoquinone pigments with a wide range of colors. nih.gov Synthetic naphthoquinone derivatives have also been developed as disperse dyes for fabrics like polyethylene (B3416737) terephthalate. researchgate.net The inherent color of this compound suggests its potential as a stable organic pigment for various applications, including textiles and coatings.
Development of Chemosensors and Biosensors for Analytical Detection
The naphthoquinone framework can be functionalized to create chemosensors for the detection of various analytes. The carbonyl groups and the aromatic system can act as binding sites and signaling units. Naphthoquinone-based sensors have been developed for the colorimetric and fluorometric detection of metal ions and anions. rsc.orgsemanticscholar.orgacs.orgresearchgate.net For example, derivatives of 1,4-naphthoquinone (B94277) have been shown to selectively detect Cu²⁺ ions through a distinct color change. rsc.org Others have been engineered to detect biologically important anions like cyanide, fluoride, and acetate (B1210297). acs.orgresearchgate.net
The principle behind this sensing capability often involves a change in the electronic properties of the molecule upon binding to the analyte, leading to a measurable change in color or fluorescence. While direct research on this compound as a chemosensor is limited, its structure provides a promising scaffold for the design of new selective and sensitive analytical tools.
Table 2: Performance of Naphthoquinone-Based Chemosensors for Ion Detection
| Sensor Compound | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |
| 2-((pyridin-2-yl)methylamino)naphthalene-1,4-dione | Cu²⁺ | Colorimetric | 1.48 x 10⁻⁸ mol L⁻¹ | rsc.org |
| 2-((3-hydroxyphenyl)amino)-3-(phenylthio)naphthalene-1,4-dione | Fe²⁺ | Fluorometric ("turn-on") | 0.272 µM | acs.orgresearchgate.net |
| Naphthoquinone with hydrazone receptor | F⁻, OH⁻, CN⁻, AcO⁻ | Colorimetric | Not specified | acs.orgresearchgate.net |
| 2-amino-3-bromonaphthalene-1,4-dione | Hg²⁺, Ni²⁺ | Not specified | Not specified | researchgate.net |
This table illustrates the sensing capabilities of related naphthoquinone derivatives.
Application in Catalysis and Organocatalysis
The redox-active nature of the naphthoquinone core suggests a potential role for this compound in catalysis. Quinones can participate in electron transfer processes, which is a fundamental aspect of many catalytic cycles. While specific catalytic applications of this compound have not been extensively explored, related quinone structures have been employed in organocatalysis. For instance, cinchona alkaloid derivatives bearing a thiourea (B124793) or squaramide moiety have been used as bifunctional organocatalysts in asymmetric Michael additions to unsaturated diketones. nih.gov The synthesis of 2-acetylnaphthalene (B72118) has been achieved through acylation of naphthalene over zeolite catalysts. nih.gov Furthermore, indium(III) triflate has been used as a catalyst for the synthesis of novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds in solvent-free conditions. researchgate.netresearchgate.net These examples highlight the potential for developing catalytic systems based on the this compound scaffold.
Contribution to Supramolecular Chemistry and Self-Assembly
The planar aromatic structure of this compound makes it an interesting building block for supramolecular chemistry and the construction of self-assembled nanostructures. Aromatic stacking interactions (π–π interactions) are a key driving force in the self-assembly of many organic molecules, leading to the formation of ordered architectures like nanofibers, nanotubes, and gels. azom.comwikipedia.org The phenyl group in this compound can further enhance these stacking interactions.
The self-assembly of aromatic peptide conjugates, for example, is heavily influenced by the nature of the aromatic groups, directing the formation of specific supramolecular polymers. nih.gov Similarly, the introduction of acridine (B1665455) appendages onto aromatic foldamers has been shown to guide their self-assembly into discrete dimers and extended arrays. nih.gov While the self-assembly of this compound itself has not been detailed, its molecular structure suggests a propensity to participate in such non-covalent interactions, potentially leading to the formation of novel supramolecular materials with tailored properties.
Future Research Directions and Translational Opportunities for 2 Acetyl 3 Phenylnaphthalene 1,4 Dione
Exploration of Novel Synthetic Pathways and Process Intensification
Future synthetic research should aim to develop more efficient, scalable, and sustainable methods for producing 2-Acetyl-3-phenylnaphthalene-1,4-dione and its derivatives. Current methods often involve multi-step sequences, such as the photo-Friedel–Crafts acylation of 1,4-naphthoquinone (B94277) with aldehydes followed by oxidation, or the oxidative amination of 2-acylnaphthoquinones. nih.govresearchgate.net One-pot processes, using bifunctional catalysts like Mo-V-P heteropolyacids that facilitate both diene synthesis and oxidation, represent a promising avenue for simplifying the synthesis of the naphthoquinone core from basic feedstocks like hydroquinone (B1673460). scirp.org
Furthermore, the concept of process intensification offers a transformative strategy for manufacturing. rsc.org This approach focuses on developing smaller, more efficient, and safer production systems. For naphthoquinone synthesis, this could involve:
Continuous-Flow Reactors: Shifting from traditional batch processing to continuous-flow systems can improve reaction control, reduce reaction times, and enhance safety, especially for potentially energetic reactions. researchgate.netrsc.org Micro-packed-bed reactors (μPBRs) have demonstrated exceptional efficiency and safety in related chemical processes, such as the hydrogenation of anthraquinones for hydrogen peroxide synthesis. rsc.org
Novel Catalysis: Exploring solid-supported catalysts or biocatalytic methods could reduce waste and simplify product purification compared to homogenous catalysts.
Integrated Recovery: Developing processes where synthesis and initial purification occur in an integrated system, such as using vegetable oils for in-situ recovery of menaquinone-7 (B21479) (a related naphthoquinone), could eliminate the need for large volumes of organic solvents. nih.gov
Adopting these intensified processes can lead to higher yields, reduced environmental impact, and lower production costs, which are critical for translational development. mdpi.com
Deeper Mechanistic Elucidation of Biological Interactions
While this compound is a known inhibitor of Hsp90, a comprehensive understanding of its molecular interactions is far from complete. nih.gov The cytotoxicity of naphthoquinones is often complex, potentially involving multiple mechanisms such as the inhibition of key enzymes like DNA topoisomerase-II, the generation of reactive oxygen species (ROS) through redox cycling, and the disruption of cellular metabolism. mdpi.commdpi.com
Future research must focus on:
Target Deconvolution: Employing advanced chemical biology and proteomic techniques to identify the full spectrum of protein binding partners. This will confirm whether Hsp90 is the primary target and uncover potential off-target interactions that could contribute to both efficacy and toxicity.
Pathway Analysis: Investigating the downstream effects of target engagement. For instance, analogues of the title compound have been found to affect critical signaling pathways like mTOR and PI3K. mdpi.comnih.govresearchgate.net Transcriptomic and metabolomic studies are needed to map the global cellular response to treatment.
Redox Biology: Quantifying the compound's ability to induce ROS and understanding its interplay with cellular antioxidant systems, such as the Nrf2 pathway. mdpi.commdpi.com This is crucial as the pro-oxidant versus antioxidant balance can dictate the cellular outcome. nih.gov
A deeper mechanistic insight will be essential for identifying predictive biomarkers for patient stratification and for designing rational combination therapies.
Design and Synthesis of Next-Generation Analogues with Improved Selectivity
A major goal in drug development is to maximize efficacy while minimizing off-target effects. For this compound, this involves designing analogues with improved selectivity for cancer cells over healthy cells. Research has shown that modifications to the naphthoquinone scaffold can significantly impact potency and selectivity. rsc.orgnih.gov
Key strategies for designing next-generation analogues include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the acetyl and phenyl groups to explore the impact of electronic and steric properties on activity. Studies on related 2-phenylamino-3-acyl-1,4-naphthoquinones show that the nature of the acyl group and substitutions on the phenyl ring are critical determinants of cytotoxicity. mdpi.com
Introduction of Novel Moieties: Incorporating functional groups or scaffolds known to improve drug-like properties or target specific cell types. For example, replacing the phenyl ring with heterocyclic systems or creating dimeric naphthoquinones has yielded compounds with potent nanomolar activity in certain cancers. nih.gov
Improving Selectivity: A study on naphthalene-1,4-dione analogues found that an imidazole (B134444) derivative exhibited an optimal balance between potency and selectivity, with greater toxicity towards cancer cells versus normal cells. rsc.org This highlights a promising direction for future synthetic efforts.
The table below summarizes the activity of selected naphthalene-1,4-dione analogues, demonstrating the potential for improving selectivity through chemical modification.
Data sourced from a study on naphthalene-1,4-dione analogues aimed at improving cancer cell-specific cytotoxicity. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction (Pre-clinical)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.commdpi.com For this compound, these computational tools offer powerful future capabilities. frontiersin.org
Predictive Modeling: ML algorithms can be trained on existing SAR data from naphthoquinone libraries to build robust quantitative structure-activity relationship (QSAR) models. openpharmaceuticalsciencesjournal.com These models can predict the biological activity, pharmacokinetic properties (ADMET), and potential toxicity of virtual compounds before they are synthesized, saving time and resources. mdpi.comfrontiersin.org
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. mdpi.com By providing the model with a desired activity profile and constraints based on the this compound scaffold, these tools can propose novel, optimized structures that chemists can then synthesize and test.
Target Prediction and Pathway Analysis: AI can analyze large biological datasets (e.g., genomics, proteomics) to predict new biological targets for the compound and its analogues or to better understand the cellular pathways they modulate. mdpi.com
Integrating these in silico methods into the research workflow will enable a more focused and efficient exploration of the chemical space around this scaffold, increasing the probability of identifying superior clinical candidates. frontiersin.org
Development of Advanced Analytical Methodologies for Detection and Quantification
To advance this compound through pre-clinical and potentially clinical development, robust analytical methods are required for its detection and quantification in complex biological matrices like plasma, tissues, and cells. While standard techniques like NMR and IR spectroscopy are used for structural confirmation, and cyclic voltammetry has been used to study the electrochemical properties of analogues, more sensitive methods are needed for pharmacokinetic and pharmacodynamic studies. nih.govnih.gov
Future work should focus on developing and validating:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for bioanalysis, offering high sensitivity and specificity. A validated HPLC-MS/MS method would be essential for accurately measuring compound concentrations in pharmacokinetic studies.
Fluorescent Probes: Designing fluorescently tagged versions of the molecule could enable real-time visualization of its subcellular localization and interaction with targets within living cells using advanced microscopy techniques.
Electrochemical Sensors: Building on the known redox activity of the quinone core, it may be possible to develop highly sensitive electrochemical biosensors for rapid detection of the compound, which could have applications in both research and diagnostics. nih.gov
Exploration of New Therapeutic Areas and Biological Targets (Pre-clinical)
While the primary focus for this compound and its analogues has been on cancer, the broad bioactivity of the naphthoquinone class suggests significant potential in other diseases. mdpi.comnih.gov Pre-clinical research should be expanded to investigate its efficacy in new therapeutic areas.
Exploring these areas would involve screening the compound and its optimized analogues in relevant pre-clinical models of infection, neurodegeneration, and inflammation. Identifying a new therapeutic application could dramatically increase the translational value of this chemical scaffold.
Expanding Applications in Non-Medicinal Chemistry Fields
The unique chemical properties of the this compound scaffold suggest potential applications beyond medicine.
Agrochemicals: Intermediates used to produce related compounds have been noted for phytotoxic activity, indicating a potential starting point for developing novel herbicides or pesticides. researchgate.net
Materials Science: Quinones are well-known electroactive molecules. Their ability to undergo reversible redox reactions makes them candidates for use in organic electronics, such as in redox flow batteries, organic semiconductors, or as components in chemical sensors. The specific substitutions on the this compound core could be tuned to optimize these electronic properties.
Dyes and Pigments: The conjugated aromatic system of the phenylnaphthalene core suggests that it could function as a chromophore. Derivatives could be explored for use as specialty dyes or functional pigments with unique optical or electronic properties.
These non-medicinal avenues represent long-term, exploratory research directions that could unlock entirely new value for this versatile chemical structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for 2-Acetyl-3-phenylnaphthalene-1,4-dione, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, a naphthoquinone precursor (e.g., 1,4-naphthoquinone) can undergo acetylation and phenyl substitution using propargyl bromide or analogous reagents in the presence of a base like K₂CO₃ in DMF. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to acetylating agent), reaction temperature (room temperature to 80°C), and solvent polarity . Yield improvements may require inert atmospheres (e.g., N₂) to prevent oxidation byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use hyphenated techniques:
- HPLC-MS for purity assessment (retention time alignment with standards and molecular ion detection).
- FT-IR to confirm carbonyl (C=O) and acetyl (C-O) functional groups (peaks at ~1670 cm⁻¹ and ~1250 cm⁻¹, respectively).
- ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm). Cross-validate with PubChem’s spectral data .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is light-sensitive and prone to thermal degradation. Store in amber vials under inert gas (argon) at 2–8°C . Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products like naphthoquinone derivatives .
Advanced Research Questions
Q. How can computational modeling elucidate the electrochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict redox potentials by analyzing electron density distribution at the quinone moiety. Compare computed HOMO-LUMO gaps (~3.5–4.0 eV) with experimental cyclic voltammetry data (e.g., E₁/2 at −0.6 V vs. Ag/AgCl) to validate charge-transfer mechanisms .
Q. What strategies resolve contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed via:
- 2D NMR (COSY, HSQC) to map proton-carbon correlations.
- Isotopic labeling (e.g., deuterated acetyl groups) to simplify splitting patterns .
- Comparative analysis with structurally analogous compounds (e.g., 2-methyl-1,4-naphthoquinone) .
Q. How does the substituent position influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The acetyl group at C2 sterically hinders electrophilic substitution at C3. Design experiments using Pd-catalyzed Suzuki-Miyaura coupling with para-substituted aryl boronic acids. Monitor regioselectivity via LC-MS and kinetic studies (e.g., pseudo-first-order rate constants). Compare with meta-substituted analogs to quantify steric/electronic effects .
Q. What methodologies assess the ecotoxicological impact of this compound in aquatic systems?
- Methodological Answer : Conduct microcosm studies with Daphnia magna or algae:
- Measure LC₅₀/EC₅₀ values under OECD Test Guidelines 202/201.
- Analyze biodegradation pathways via HPLC-QTOF-MS to identify metabolites (e.g., hydroxylated derivatives) .
- Model bioaccumulation potential using logP values (estimated at ~2.8 via ChemAxon software) .
Methodological Design & Data Analysis
Q. How to design a factorial experiment optimizing the synthesis of this compound?
- Methodological Answer : Use a 2³ factorial design varying:
- Factors : Reaction time (12–24 h), temperature (25–60°C), and solvent (DMF vs. THF).
- Response variables : Yield, purity, and byproduct formation.
- Analyze via ANOVA to identify significant interactions (e.g., time-temperature synergy). Software like Minitab or JMP automates design and interpretation .
Q. What statistical approaches validate reproducibility in biological activity assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
